![molecular formula C21H25NOS B14639194 2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL CAS No. 54997-89-6](/img/structure/B14639194.png)
2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylamino propyl chain, and a thioxanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL
- 9H-Thioxanthen-9-ol, 2-chloro-9-[3-(dimethylamino)propyl]
- Thioxanthen-9-ol, 2-chloro-9-[3-(dimethylamino)propyl]
Uniqueness
2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications to achieve specific outcomes that may not be possible with other compounds .
Propriétés
Numéro CAS |
54997-89-6 |
|---|---|
Formule moléculaire |
C21H25NOS |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-cyclopropyl-9-[3-(dimethylamino)propyl]thioxanthen-9-ol |
InChI |
InChI=1S/C21H25NOS/c1-22(2)13-5-12-21(23)17-6-3-4-7-19(17)24-20-11-10-16(14-18(20)21)15-8-9-15/h3-4,6-7,10-11,14-15,23H,5,8-9,12-13H2,1-2H3 |
Clé InChI |
MQFNOGYTUCQEAM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C4CC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



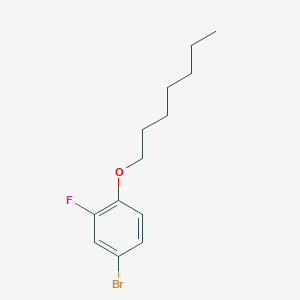
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)
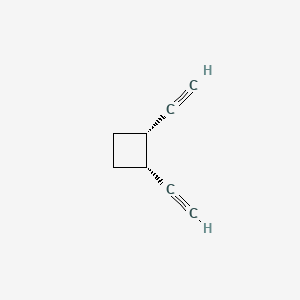
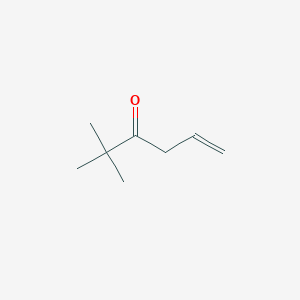
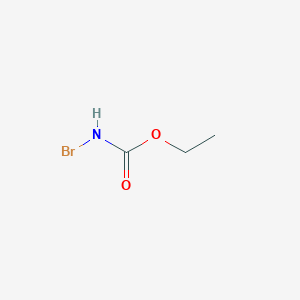


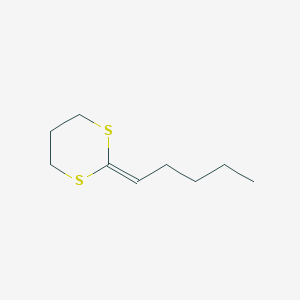
![Ethyl 2-[(3-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14639161.png)
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)


![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
